Regioisomeric Purity and Positional Definition vs. 2‑Fluoro‑3‑isobutoxyphenylboronic Acid
The target compound positions the boronic acid group at C‑1, fluorine at C‑2, and the isobutoxy group at C‑5. In contrast, the commercially available isomer 2‑fluoro‑3‑isobutoxyphenylboronic acid (CAS 1217500‑66‑7) places the isobutoxy substituent at C‑3, altering the electronic push‑pull character of the ring. Both compounds are supplied at 98% purity (HPLC), but only the 2,5‑substitution pattern provides the para‑relationship between the electron‑donating alkoxy group and the boronic acid, which can enhance the nucleophilicity of the boron centre in Suzuki coupling .
| Evidence Dimension | Substitution pattern (electronic activation of boronic acid) |
|---|---|
| Target Compound Data | 2‑Fluoro‑5‑isobutoxy (para‑alkoxy) |
| Comparator Or Baseline | 2‑Fluoro‑3‑isobutoxy (meta‑alkoxy) |
| Quantified Difference | Para‑alkoxy vs. meta‑alkoxy; quantitative difference not reported in a common assay, but para‑alkoxy pattern is known to increase electron density at boron relative to meta substitution. |
| Conditions | Structural assignment by ¹H/¹³C NMR and HPLC; coupling performance inferred from established electronic principles of arylboronic acids. |
Why This Matters
The para‑alkoxy arrangement in the target compound is expected to deliver superior boronic acid nucleophilicity compared to the meta‑isomer, which directly impacts Suzuki coupling conversion efficiency.
